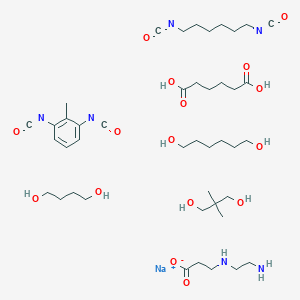
HHPHOCTZHDPWCK-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the individual synthesis of each component, followed by their sequential combination under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The diol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and isocyanate groups can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol stands out due to its unique combination of functional groups. Similar compounds include:
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,3-diisocyanato-2-methylbenzene
- Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;2,2-dimethylpropane-1,3-diol .
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Propriétés
Numéro CAS |
100545-61-7 |
|---|---|
Formule moléculaire |
C43H75N6NaO16 |
Poids moléculaire |
955.1 g/mol |
Nom IUPAC |
sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1 |
Clé InChI |
HHPHOCTZHDPWCK-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
SMILES isomérique |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















